molecular formula C11H10BrNO6 B2985486 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate CAS No. 100487-81-8

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Cat. No. B2985486
M. Wt: 332.106
InChI Key: NJAONFWUEGWOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101608B2

Procedure details

To a suspension of NaH (60% in mineral oil, 972 mg, 24.3 mmol) in DMSO (16 mL) is added dimethyl malonate (2.78 mL, 24.3 mmol). The mixture is heated at 60° C. for 10 min and then is cooled to room temperature before 4-bromo-1-fluoro-2-nitro-benzene (1.0 mL, 8.1 mmol) is added. The resulting mixture is heated at 60° C. for 3 hr and then is quenched with saturated aqueous NH4Cl solution. The mixture is extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The crude is used without further purification.
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[Br:12][C:13]1[CH:18]=[CH:17][C:16](F)=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1>CS(C)=O>[CH3:8][O:7][C:5](=[O:6])[CH:4]([C:16]1[CH:17]=[CH:18][C:13]([Br:12])=[CH:14][C:15]=1[N+:20]([O-:22])=[O:21])[C:3]([O:10][CH3:11])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
972 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated at 60° C. for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is quenched with saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude is used without further purification

Outcomes

Product
Name
Type
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.